tert-ButoxycopperDISCONTINUED
Description
The compound’s structure involves copper centers coordinated with tert-butoxy ligands, which are bulky and electron-rich, influencing its reactivity and decomposition pathways . While specific literature on tert-Butoxycopper is sparse, its discontinuation aligns with broader trends in replacing unstable metal alkoxides with safer, more efficient alternatives.
Properties
IUPAC Name |
copper(1+);2-methylpropan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.Cu/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILFNLHOTDCRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9CuO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460062 | |
| Record name | AGN-PC-005B6W | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35342-67-7 | |
| Record name | AGN-PC-005B6W | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
20-Hydroxy-leukotriene B4 is synthesized from leukotriene B4 through a series of oxidation reactions. The primary synthetic route involves the hydroxylation of leukotriene B4 at the omega position, catalyzed by cytochrome P-450 enzymes . The reaction conditions typically include the presence of NADPH and human neutrophil microsomes .
Industrial Production Methods
The process would require the isolation of leukotriene B4 and its subsequent hydroxylation using appropriate enzymes and cofactors .
Chemical Reactions Analysis
Types of Reactions
20-Hydroxy-leukotriene B4 undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: NADPH, human neutrophil microsomes, and cytochrome P-450 enzymes are commonly used.
Reduction: NADH and specific dehydrogenases are used for the reduction reactions.
Major Products
Oxidation: The major product is 20-carboxy-leukotriene B4.
Reduction: The major product is leukotriene B4.
Scientific Research Applications
20-Hydroxy-leukotriene B4 has several scientific research applications, including:
Mechanism of Action
20-Hydroxy-leukotriene B4 exerts its effects by binding to specific receptors on the surface of neutrophils and other immune cells. It has a high affinity for the BLT1 receptor but activates neutrophils to a much lower extent than leukotriene B4 . This binding leads to the modulation of various immune responses, including chemotaxis, degranulation, and leukotriene biosynthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares tert-ButoxycopperDISCONTINUED with structurally or functionally related compounds, including potassium tert-butoxide (K-Ot-Bu), tert-butoxycarbonyl (BOC) derivatives, and other metal alkoxides.
2.1 Structural and Functional Analogues
2.1.1 Potassium tert-Butoxide (K-Ot-Bu)
Key Insight : Potassium tert-butoxide’s superior stability and versatility in organic synthesis have made it a preferred reagent over copper-based alkoxides like tert-Butoxycopper.
2.1.2 tert-Butoxycarbonyl (BOC) Derivatives
BOC-protected compounds (e.g., BOC anhydride, CAS 24424-99-5) share the tert-butoxy group but serve as protective agents in peptide synthesis rather than metal catalysts.
Key Insight : BOC derivatives are optimized for stability in aqueous/organic mixed-phase systems, unlike tert-Butoxycopper, which lacks such tailored functionality.
2.1.3 Other Metal Alkoxides (e.g., Aluminum tert-Butoxide)
Aluminum tert-butoxide ([Al(Ot-Bu)₃]) is a stable alkoxide used in esterification and polymerization.
| Property | tert-Butoxycopper | Aluminum tert-Butoxide | References |
|---|---|---|---|
| Thermal Stability | Low (decomposes <100°C) | High (stable up to 200°C) | |
| Catalytic Applications | Limited | Widely used in industrial processes |
Key Insight : Aluminum alkoxides dominate industrial applications due to their thermal resilience and predictable reactivity.
Research Findings and Data Gaps
- Spectral Data : While NMR and UV-Vis data for tert-Butoxycopper are unavailable, analogous compounds like K-Ot-Bu and BOC derivatives are well-characterized .
- Toxicity: tert-Butoxycopper’s hazards are inferred from copper toxicity, whereas tert-butanol (a decomposition product) is classified as low-risk .
- Synthetic Relevance : BOC-protected intermediates (e.g., 3-(tert-Butoxy)cyclobutane-1-carboxylic acid, CAS 1899832-83-7) remain staples in drug discovery, highlighting the tert-butoxy group’s enduring value in stable applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
